6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine
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Overview
Description
6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine is a heterocyclic compound that contains both benzoxazole and pyrimidine moieties. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biochemical Analysis
Biochemical Properties
Pyrimidopyrimidines, the class of compounds to which it belongs, have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer activities . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a crucial role in these biological applications .
Cellular Effects
Related pyrimidopyrimidines have been reported to exhibit a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related pyrimidopyrimidines have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine typically involves the following steps:
N-oxidation of 6-chloro-2,4-diaminopyrimidine: This step is carried out using hydrogen peroxide in the presence of a cobalt ferrite magnetic nanocatalyst in ethanol under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzoxazole derivatives.
Scientific Research Applications
6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Compounds such as 2-chloro-4,6-diaminopyrimidine share structural similarities.
Benzoxazole derivatives: Compounds like 2-aminobenzoxazole have a similar core structure.
Uniqueness
6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine is unique due to the combination of both benzoxazole and pyrimidine moieties, which may confer distinct pharmacological properties compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
6-chloro-N-(pyrimidin-2-ylmethyl)-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-8-2-3-9-10(6-8)18-12(17-9)16-7-11-14-4-1-5-15-11/h1-6H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPSKENYGZEJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNC2=NC3=C(O2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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